

# 7-Bromo-2-methoxyquinoline: A Technical Overview for Drug Discovery Professionals

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## Compound of Interest

Compound Name: **7-Bromo-2-methoxyquinoline**

Cat. No.: **B1339911**

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CAS Number: 99455-08-0

This technical guide provides a comprehensive overview of **7-Bromo-2-methoxyquinoline**, a halogenated quinoline derivative of interest to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and provides inferred methodologies and potential applications based on the broader class of quinoline compounds.

## Physicochemical Properties

A summary of the key physicochemical properties of **7-Bromo-2-methoxyquinoline** is presented below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO	N/A
Molecular Weight	238.08 g/mol	N/A
CAS Number	99455-08-0	N/A
Appearance	Solid (predicted)	N/A
Solubility	Expected to be soluble in organic solvents like DMSO and methanol.	N/A

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **7-Bromo-2-methoxyquinoline** is not readily available in the cited literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of analogous bromo-methoxyquinoline derivatives. One such general approach involves the methylation of a corresponding 7-bromo-2-hydroxyquinoline precursor or the bromination of a 2-methoxyquinoline starting material.

A generalized, inferred experimental protocol for a potential synthetic route is detailed below. It is crucial to note that this is a hypothetical protocol and would require optimization and validation in a laboratory setting.

## Inferred Synthesis of 7-Bromo-2-methoxyquinoline

This proposed two-step synthesis involves the construction of the quinoline core followed by modification.

### Step 1: Synthesis of 7-Bromo-2-hydroxyquinoline (Intermediate)

This step can be achieved via a Conrad-Limpach reaction between 3-bromoaniline and a suitable  $\beta$ -ketoester, followed by thermal cyclization.

- Reaction: 3-Bromoaniline is reacted with an appropriate  $\beta$ -ketoester (e.g., ethyl acetoacetate) under acidic catalysis to form an enamine intermediate.

- Cyclization: The intermediate is heated at high temperatures (typically in a high-boiling point solvent like Dowtherm A) to induce intramolecular cyclization and formation of the 7-bromo-2-hydroxyquinoline.

#### Step 2: Methylation of 7-Bromo-2-hydroxyquinoline

The hydroxyl group of the intermediate is then methylated to yield the final product.

- Reagents: 7-Bromo-2-hydroxyquinoline, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a suitable base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., DMF or acetone).
- Procedure: The 7-Bromo-2-hydroxyquinoline is dissolved in the solvent, and the base is added to deprotonate the hydroxyl group. The methylating agent is then added, and the reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
- Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

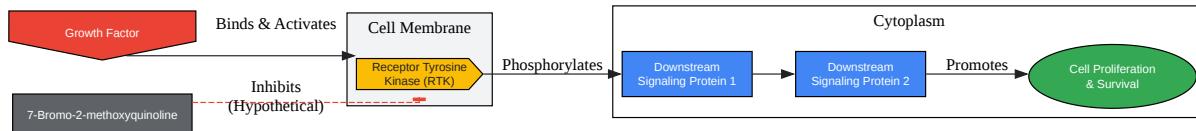
## Potential Biological Activities and Signaling Pathways

While no specific biological data for **7-Bromo-2-methoxyquinoline** has been found, the quinoline scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities. Based on the activities of structurally related compounds, **7-Bromo-2-methoxyquinoline** could be investigated for the following potential applications.

## Potential Anticancer Activity

Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and topoisomerase enzymes.<sup>[1][2]</sup> The presence of a bromine atom can enhance the lipophilicity and cell permeability of the molecule, potentially leading to improved potency.

A hypothetical mechanism of action for a quinoline derivative as a receptor tyrosine kinase inhibitor is depicted below.



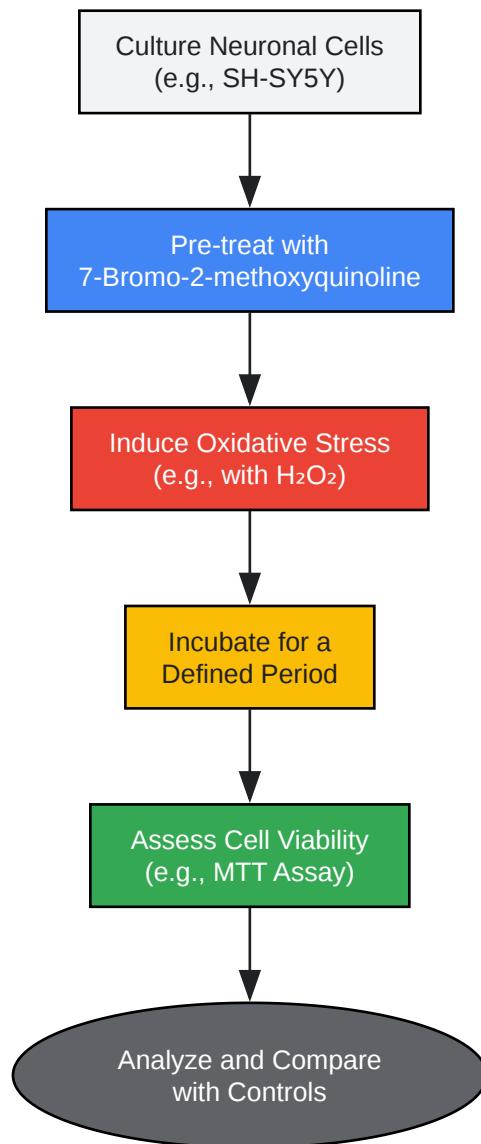
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Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

## Potential Neuroprotective Effects

Certain quinoline derivatives have been investigated for their neuroprotective properties.<sup>[3]</sup> These effects are often attributed to their antioxidant capabilities and their ability to modulate signaling pathways involved in neuronal cell death and survival.<sup>[4][5]</sup> The methoxy group on the quinoline ring may play a role in this activity.

The following diagram illustrates a generalized workflow for assessing the neuroprotective effects of a compound in a cell-based assay.



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## References

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